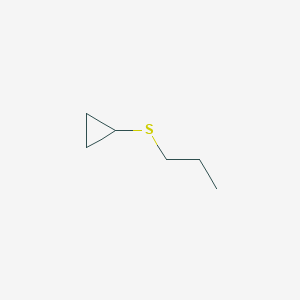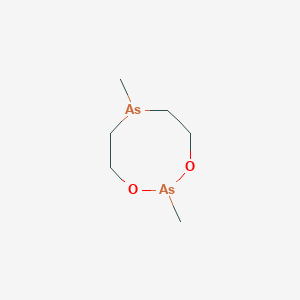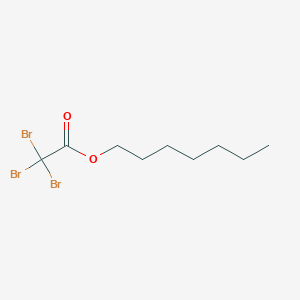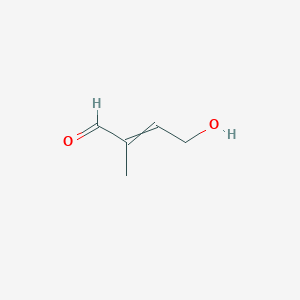![molecular formula C19H30ClNO B14381476 N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine CAS No. 90166-97-5](/img/structure/B14381476.png)
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine is a complex organic compound that belongs to the class of amines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine typically involves multiple steps:
Formation of the Chlorocyclohexyl Intermediate: The initial step involves the chlorination of cyclohexanol to form 2-chlorocyclohexanol.
Etherification: The 2-chlorocyclohexanol is then reacted with an appropriate alkylating agent to form the 2-[(2-chlorocyclohexyl)oxy]ethyl intermediate.
Amine Formation: The final step involves the reaction of the intermediate with benzylamine and butan-1-amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the chlorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. The chlorocyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-phenethylamine: Shares the benzyl and amine groups but lacks the chlorocyclohexyl and butan-1-amine moieties.
N-Benzyl-2C-B: A designer drug with a similar benzyl group but different functional groups.
Uniqueness
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorocyclohexyl group differentiates it from other benzylamines, potentially enhancing its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
90166-97-5 |
|---|---|
Molekularformel |
C19H30ClNO |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
N-benzyl-N-[2-(2-chlorocyclohexyl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-13-21(16-17-9-5-4-6-10-17)14-15-22-19-12-8-7-11-18(19)20/h4-6,9-10,18-19H,2-3,7-8,11-16H2,1H3 |
InChI-Schlüssel |
AZPZQZASVPHXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCOC1CCCCC1Cl)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)




![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)


![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
